molecular formula C23H27N. HCl B193715 Butenafine hydrochloride CAS No. 101827-46-7

Butenafine hydrochloride

Cat. No. B193715
M. Wt: 317.48 36.46
InChI Key: LJBSAUIFGPSHCN-UHFFFAOYSA-N
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Description

Butenafine hydrochloride is a synthetic benzylamine antifungal agent . It is used to treat a variety of fungal skin infections such as ringworm, athlete’s foot, and jock itch . It is also used to treat a skin condition known as pityriasis (tinea versicolor), a fungal infection that causes a lightening or darkening of the skin of the neck, chest, arms, or legs .


Synthesis Analysis

Butenafine hydrochloride can be synthesized using Schiff bases as precursors in three steps or less . A rapid, simple, and efficient synthetic route for preparation of the antifungal agent butenafine on a multigram scale has been described .


Molecular Structure Analysis

Butenafine hydrochloride has the molecular formula C23H28ClN . The crystal structure of butenafine hydrochloride has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional theory techniques .


Chemical Reactions Analysis

Butenafine hydrochloride exhibits great efficacy of treatment when administered topically against various mycoses . It inhibits squalene epoxidase, a sterol synthesis enzyme, which transforms squalene to ergosterol, causing squalene to accumulate intracellularly .


Physical And Chemical Properties Analysis

Butenafine hydrochloride is an odorless white crystalline powder that is freely soluble in methanol, ethanol, and chloroform, and slightly soluble in water . It is chemically known as N-4-tertbutylbenzyl-N-methyl-1-naphthalenemethylamine hydrochloride .

Scientific Research Applications

Antifungal Properties and Clinical Efficacy

Butenafine hydrochloride, a benzylamine derivative, is known for its potent fungicidal activity, especially against dermatophytes, aspergilli, dimorphic, and dematiaceous fungi. It demonstrates significant efficacy in treating various dermatophytic and other superficial fungal infections. Clinical trials have shown its effectiveness in treating conditions like tinea pedis, tinea corporis, and tinea cruris. The drug's efficacy against pityriasis versicolor, seborrheic dermatitis, and as an anticandidal agent is still under exploration (Singal, 2008).

Interaction with Lipids and Membrane Permeability

Butenafine's efficacy is partly attributed to its interaction with cell membrane phospholipids, leading to permeabilization of the fungal cell wall. Its lipophilic nature suggests that its interaction with lipids could contribute to its long-lasting action, as these lipids might serve as depots for slow drug release. Experimental studies using liposomes have demonstrated that butenafine increases membrane fluidity and permeability (Mingeot-Leclercq et al., 2001).

Pharmacokinetics and Drug Delivery

Pharmacokinetic assessments of butenafine indicate high concentrations and long retention times in the skin, accompanied by anti-inflammatory activity. Studies have also focused on optimizing drug delivery systems for butenafine, such as nanoemulsions and microemulsions, to improve its therapeutic efficacy and stability for potential clinical applications (Guo Jian-jun, 2013); (Rao et al., 2015).

Clinical Trials and Comparative Studies

Numerous clinical trials have been conducted to assess the efficacy and safety of butenafine hydrochloride in treating fungal infections. These studies often compare butenafine with other antifungal agents and analyze its effectiveness in various formulations, such as creams, gels, and aerosols. For instance, a study showed that butenafine hydrochloride cream is effective and well-tolerated in treating tinea pedis, tinea cruris, and tinea corporis (Liu Wei-Da, 2006).

Safety And Hazards

Butenafine hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, it is advised to wash with plenty of water and seek medical attention .

Future Directions

Butenafine hydrochloride is mainly prescribed as a treatment for dermatophytosis . It has been discovered to block the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) proteolytic activity . At doses less than 10 μM, butenafine inhibited SARS-CoV-2 activity by 50% . This suggests potential future directions for the use of butenafine hydrochloride in the treatment of viral infections .

properties

IUPAC Name

1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N.ClH/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20;/h5-15H,16-17H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBSAUIFGPSHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048589
Record name Butenafine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butenafine hydrochloride

CAS RN

101827-46-7
Record name Butenafine hydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=101827-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butenafine hydrochloride [USAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butenafine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-tert-Butylbenzyl)-N-methyl-1-naphtalenemethanamine Hydrochloride
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Record name BUTENAFINE HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

A mixture of 3.43 g of N-methyl-naphthylmethylamine, 3.65 g of 4-tert-butylbenzyl chloride, 2.33 g of anhydrous sodium carbonate and 20 ml of dimethyl formamide was stirred at 50° C. for 16 hours. The reaction mixture was poured into water and extracted with benzene, and the benzene solution was washed with water. After distilling away benzene, 3 ml of concentrated hydrochloric acid was added at cooling. An excess of hydrochloric acid was removed under reduced pressure and a suitable amount of acetone was added. White crystal (5.9 g) was precipitated and was filtered. N-(4-tertbutylbenzyl)-N-methyl-lnaphthylmethylamine hydrochloride of white plate crystal (Compound of Example 1) was obtained by recrystallization from acetone/ethanol. Melting point: 210° to 212° C.
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 3.43 g of N-methyl-naphthylmethylamine, 3.65 g of 4-tert-butylbenzyl chloride, 2.33 g of anhydrous sodium carbonate and 20 ml of dimethyl formamide was stirred at 50° C. for 16 hours. The reaction mixture was poured into water and extracted with benzene, and the benzene solution was washed with water. After distilling away benzene, 3 ml of concentrated hydrochloric acid was added at cooling. An excess of hydrochloric acid was removed under reduced pressure and a suitable amount of acetone was added. White crystal (5.9 g) was precipitated and was filtered. N-(4-tert-butylbenzyl)-N-methyl-1-naphthylmethylamine hydrochloride of white plate crystal (Compound of Example 1) was obtained by recrystallization from acetone/ethanol. Melting point: 210° to 212° C.
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
520
Citations
TA Syed, HI Maibach - Expert Opinion on Pharmacotherapy, 2000 - Taylor & Francis
… If incorporated properly in semisolid topical preparations, with a balanced vehicle, butenafine hydrochloride potentially exhibits as a promising alternative antimycotic agent for the …
Number of citations: 17 www.tandfonline.com
E Tschen, B Elewski, DC Gorsulowsky… - Journal of the American …, 1997 - Elsevier
Background: Butenafine hydrochloride, a potent new benzylamine with fungicidal activity, has been extensively studied and approved for topical use in Japan. Results reported here are …
Number of citations: 54 www.sciencedirect.com
T Arika, M Yokoo, T Hase, T Maeda… - Antimicrobial agents …, 1990 - Am Soc Microbiol
Butenafine hydrochloride, N-4-tert-butylbenzyl-N-methyl-1-naphthalenemethylamine hydrochloride (butenafine), is a novel antifungal agent of the class of benzylamine derivatives. …
Number of citations: 81 journals.asm.org
R Ankam, K Mukkanti, S Durgaprasad… - Indian Journal of …, 2009 - ncbi.nlm.nih.gov
… butenafine hydrochloride and betamethasone solutions were prepared at concentration range of 100-300 μg/ml for butenafine hydrochloride … to 20 mg of butenafine hydrochloride and 1 …
Number of citations: 20 www.ncbi.nlm.nih.gov
AB Pillai, JV Nair, NK Gupta, S Gupta - Archives of dermatological research, 2015 - Springer
Topical microemulsion systems for the antifungal drug, butenafine hydrochloride (BTF) were designed and developed to overcome the problems associated with the cutaneous delivery …
Number of citations: 29 link.springer.com
W McNeely, CM Spencer - Drugs, 1998 - Springer
… Synthesis and antifungal activity of butenafine hydrochloride (KP-363), a new benzylamine … regimen of butenafine hydrochloride 1% cream. J Am Acad Dermatol 1997; 36: S9-S14 …
Number of citations: 52 link.springer.com
S Rao, T Barot, KS Rajesh, LL Jha - Journal of Pharmaceutical …, 2016 - Springer
… The aim of the present investigation was to develop and evaluate Butenafine Hydrochloride … Microbiological assay of Butenafine Hydrochloride was performed where it shows better …
Number of citations: 39 link.springer.com
A Mitra, N Kim, D Spark, F Toner, S Craig… - Regulatory Toxicology …, 2016 - Elsevier
… ) containing 1% w/w butenafine hydrochloride and 0.3% w/w … change on butenafine hydrochloride absorption through skin. … extent of butenafine hydrochloride permeation from the …
Number of citations: 8 www.sciencedirect.com
T Arika, M Yokoo, T Maeda, K Amemiya… - Antimicrobial agents …, 1990 - Am Soc Microbiol
Butenafine is a new antifungal benzylamine. The efficacy of butenafine was investigated in an experimental tinea pedis model in guinea pigs, which is pathologically similar to natural …
Number of citations: 45 journals.asm.org
AB Barth, RL Pereira, BA de Vargas… - Biomedical …, 2011 - Wiley Online Library
A new method for the quantification of butenafine hydrochloride (BTF) present in the main skin layers was validated and a study conducted with the aim of analyzing the penetration and/…

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